1-(3-Fluorophenyl)pentane-1,3-dione
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Overview
Description
1-(3-Fluorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11FO2. It is characterized by the presence of a fluorophenyl group attached to a pentane-1,3-dione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)pentane-1,3-dione typically involves the reaction of 3-fluorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
1-(3-Fluorophenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)pentane-1,3-dione
- 1-(3-Chlorophenyl)pentane-1,3-dione
- 1-(3-Bromophenyl)pentane-1,3-dione
Uniqueness
1-(3-Fluorophenyl)pentane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and reactivity compared to its chloro and bromo analogs. Additionally, the fluorophenyl group can influence the compound’s biological activity, making it a valuable target for drug discovery and development .
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(3-fluorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
XQIYCKLQZLJYII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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